(Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one
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Overview
Description
(Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a hydroxyphenyl group, and a methylbenzylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one typically involves the condensation of 4-hydroxyaniline with 4-methylbenzaldehyde in the presence of a thiazole-forming reagent. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine bond in the thiazole ring can be reduced to form amine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing new therapeutic agents.
Medicine
In the field of medicine, this compound has shown promise as a lead compound for the development of new drugs. Its potential biological activities, such as anti-inflammatory and anticancer properties, are of particular interest.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active site residues, while the thiazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-((4-hydroxyphenyl)amino)-5-(4-methylbenzylidene)thiazol-4(5H)-one
- (Z)-2-((4-hydroxyphenyl)amino)-5-(4-chlorobenzylidene)thiazol-4(5H)-one
- (Z)-2-((4-hydroxyphenyl)amino)-5-(4-fluorobenzylidene)thiazol-4(5H)-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the methyl group in the benzylidene moiety can affect the compound’s steric and electronic properties, making it distinct from other similar compounds.
Properties
IUPAC Name |
(5Z)-2-(4-hydroxyphenyl)imino-5-[(4-methylphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-2-4-12(5-3-11)10-15-16(21)19-17(22-15)18-13-6-8-14(20)9-7-13/h2-10,20H,1H3,(H,18,19,21)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSYDMMREDCLCR-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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